molecular formula C19H24N2O2S B5469997 2-methyl-4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol

Cat. No.: B5469997
M. Wt: 344.5 g/mol
InChI Key: KJWBRKQHLWUENN-UHFFFAOYSA-N
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Description

“2-methyl-4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are planar molecules characterized by significant pi-electron delocalization, giving them a degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions, including electrophilic and nucleophilic substitutions . They can react with electrophiles at the C5 position and nucleophiles at the C2 position .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities . Future directions may include the synthesis of new thiazole derivatives with enhanced biological activities and lesser side effects . The modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is also a potential area of future research .

Properties

IUPAC Name

[4-(3-hydroxy-3-methylbutyl)phenyl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-19(2,23)10-9-14-5-7-15(8-6-14)18(22)21-12-3-4-16(21)17-20-11-13-24-17/h5-8,11,13,16,23H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWBRKQHLWUENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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